![molecular formula C13H20N2OS B4183357 N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide CAS No. 590355-62-7](/img/structure/B4183357.png)
N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
Overview
Description
N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, commonly known as MTPCA, is a synthetic compound that belongs to the class of thienylacetamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. MTPCA has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
MTPCA acts as a selective inhibitor of N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, MTPCA increases the levels of endocannabinoids, which bind to cannabinoid receptors and regulate various physiological processes in the body, including pain, inflammation, and mood.
Biochemical and physiological effects:
MTPCA has been shown to increase the levels of endocannabinoids, which regulate various physiological processes in the body, including pain, inflammation, and mood. It has also been shown to inhibit the growth of tumor cells, suggesting its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
MTPCA has several advantages for lab experiments, including its potency and selectivity as a N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide inhibitor. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of MTPCA, including its potential use in the treatment of various diseases, such as pain, inflammation, anxiety, depression, and addiction. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of cancer. Additionally, the development of new and more potent N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide inhibitors may lead to the discovery of novel therapeutics for various diseases.
Scientific Research Applications
MTPCA has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, depression, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. MTPCA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
properties
IUPAC Name |
N-(1-piperidin-1-ylpropan-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-11(10-15-7-3-2-4-8-15)14-13(16)12-6-5-9-17-12/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUUTMSFFULQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191533 | |
Record name | N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
590355-62-7 | |
Record name | N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590355-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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